
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid is a compound of interest in various fields of chemistry and biology It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a pipecolinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-benzyl chloride and l-pipecolinic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromo-benzyl chloride is reacted with l-pipecolinic acid in the presence of the base, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid involves its interaction with specific molecular targets. The bromine atom and the pipecolinic acid moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(5r)-5-(4-Chloro-benzyl)-l-pipecolinic acid: Similar structure but with a chlorine atom instead of bromine.
(5r)-5-(4-Fluoro-benzyl)-l-pipecolinic acid: Similar structure but with a fluorine atom instead of bromine.
(5r)-5-(4-Methyl-benzyl)-l-pipecolinic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (5r)-5-(4-Bromo-benzyl)-l-pipecolinic acid imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in research and development.
特性
分子式 |
C13H16BrNO2 |
|---|---|
分子量 |
298.18 g/mol |
IUPAC名 |
5-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-4-1-9(2-5-11)7-10-3-6-12(13(16)17)15-8-10/h1-2,4-5,10,12,15H,3,6-8H2,(H,16,17) |
InChIキー |
MTQAUDJJLRLGLW-UHFFFAOYSA-N |
正規SMILES |
C1CC(NCC1CC2=CC=C(C=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


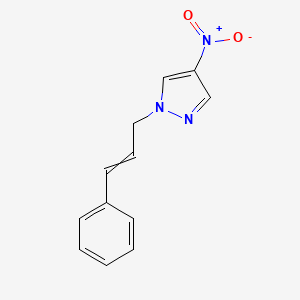
![benzyl 4-[(10R,13R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14793949.png)
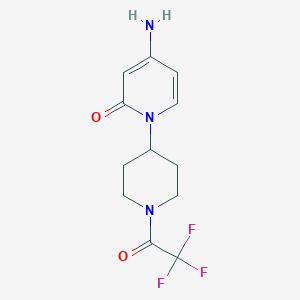
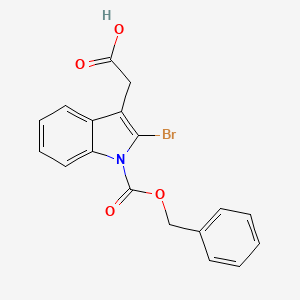
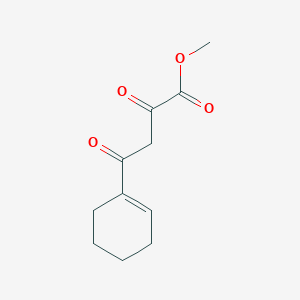

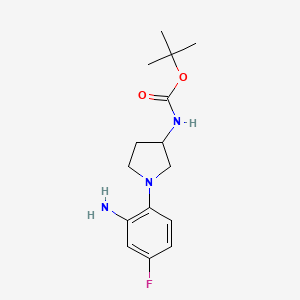
![(2S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B14793988.png)
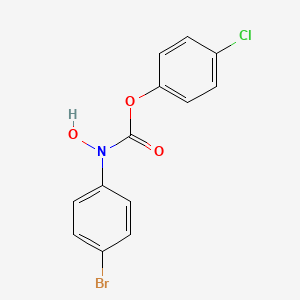
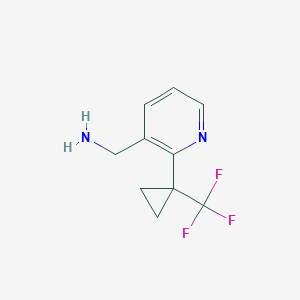
![7-hydroxy-N-[1-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14794011.png)
![[3,4,5-triacetyloxy-6-[(2S)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14794015.png)
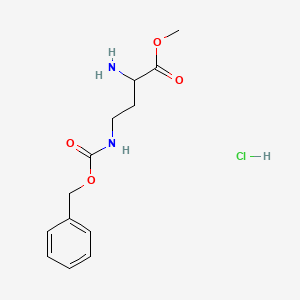
![[trans-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methanol](/img/structure/B14794027.png)
